Enantiomeric Excess (ee) as a Primary Procurement Criterion: Comparison with the (R)-Enantiomer and Racemate
The defining characteristic for procurement is the compound's stereochemical purity, typically specified as enantiomeric excess (ee). The target (S)-enantiomer (CAS 890085-08-2) is commercially available at a purity of ≥98%, a specification that implicitly requires high enantiomeric purity to achieve this overall chemical purity . Its (R)-enantiomer is CAS 848926-12-5, and the racemic mixture is CAS 50562-19-1. While specific certified ee values for this compound are not directly reported in the primary literature, its synthesis via state-of-the-art methods for chiral trifluoromethyl carbinols—specifically iridium-catalyzed asymmetric hydrogenation—is reported to achieve up to 99% ee for a broad substrate scope [1]. This establishes a class-level inference that high enantiopurity is an achievable and expected standard for this compound, directly differentiating it from the racemate (0% ee) and the opposite enantiomer.
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | ≥98% purity (implicit high ee) |
| Comparator Or Baseline | Racemate (CAS 50562-19-1): 0% ee; (R)-enantiomer (CAS 848926-12-5): Opposite stereochemistry |
| Quantified Difference | Qualitatively different stereochemical outcomes in chiral environments |
| Conditions | Commercial specification for (S)-enantiomer; literature precedent for synthetic method [1] |
Why This Matters
The ee value is the fundamental metric that determines whether this compound can function as a chiral building block, resolving agent, or probe; a racemate is not a scientifically valid substitute in any enantioselective application.
- [1] Zhu, T.; Shao, P.; Zhang, X. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Org. Chem. Front. 2021, 8, 3705-3711. DOI: 10.1039/D1QO00368B. View Source
